molecular formula C20H19FN6O B11143356 2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide

2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide

Cat. No.: B11143356
M. Wt: 378.4 g/mol
InChI Key: AKNYYKWFRSCODQ-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a triazolopyridine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The fluorophenyl group can be introduced via electrophilic aromatic substitution. The triazolopyridine moiety is often synthesized separately and then coupled with the pyrazole intermediate using a suitable coupling reagent. Finally, the acetamide linkage is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Medicine: The compound could have therapeutic potential, particularly if it exhibits activity against specific biological targets.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to their active sites or by altering their conformation. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide is unique due to its combination of a fluorophenyl group, a triazolopyridine moiety, and an acetamide linkage. This specific arrangement of functional groups may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H19FN6O

Molecular Weight

378.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H19FN6O/c1-13-16(20(26-23-13)14-5-7-15(21)8-6-14)12-19(28)22-10-9-18-25-24-17-4-2-3-11-27(17)18/h2-8,11H,9-10,12H2,1H3,(H,22,28)(H,23,26)

InChI Key

AKNYYKWFRSCODQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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